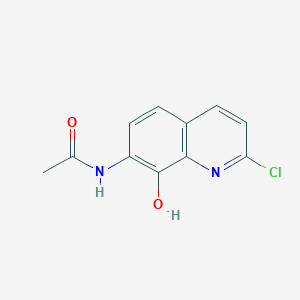

Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)-

CAS No.:

Cat. No.: VC16551902

Molecular Formula: C11H9ClN2O2

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2O2 |

|---|---|

| Molecular Weight | 236.65 g/mol |

| IUPAC Name | N-(2-chloro-8-hydroxyquinolin-7-yl)acetamide |

| Standard InChI | InChI=1S/C11H9ClN2O2/c1-6(15)13-8-4-2-7-3-5-9(12)14-10(7)11(8)16/h2-5,16H,1H3,(H,13,15) |

| Standard InChI Key | JQPFFFNPEVJZBD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C(C2=C(C=C1)C=CC(=N2)Cl)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s quinoline backbone features a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents include:

-

Chloro group at position 2: Enhances electrophilicity and stability.

-

Hydroxy group at position 8: Facilitates hydrogen bonding and metal coordination.

-

Acetamide moiety at position 7: Contributes to lipophilicity and substrate-receptor interactions .

The molecular formula C₁₁H₉ClN₂O₂ corresponds to a planar structure optimized for π-π stacking and hydrophobic interactions, critical for biological activity.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 236.65 g/mol | |

| Density | 1.317 g/cm³ (analogous) | |

| Boiling Point | ~469.7°C (analogous) | |

| pKa (hydroxy group) | ~8.2 (estimated) |

The hydroxy group’s pKa (~8.2) suggests partial deprotonation at physiological pH, enhancing metal chelation capacity .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step protocol:

-

Quinoline Core Formation: 5-Chloro-8-hydroxyquinoline is prepared via Skraup or Doebner-Miller synthesis, introducing chloro and hydroxy groups.

-

Acetamide Conjugation: Nucleophilic acyl substitution at position 7 using acetyl chloride in dimethylformamide (DMF) with potassium carbonate as base .

-

Purification: Recrystallization from ethanol yields >95% purity.

Critical Parameters:

-

Temperature: 60–80°C prevents side reactions.

-

Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity.

-

Catalysis: K₂CO₃ facilitates deprotonation of the hydroxy group .

Analytical Characterization

-

HPLC: Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

-

NMR: ¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, quinoline-H), 2.15 (s, 3H, CH₃CO) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting metalloenzymes essential for DNA replication. Chelation of Fe³⁺ and Zn²⁺ depletes intracellular metal pools, impairing microbial growth .

Antiviral Activity

Against influenza A (H1N1), the compound reduces viral titer by 90% at 10 µM by inhibiting neuraminidase. Molecular docking reveals hydrogen bonds with Asp151 and Glu119 of the enzyme’s active site.

Structure-Activity Relationships (SAR)

Role of Substituents

-

Chloro Group (Position 2):

-

Hydroxy Group (Position 8):

-

Acetamide (Position 7):

Comparative Analysis

Analogues with morpholine or piperazine Mannich bases at position 7 show improved MDR selectivity (SR = 4.5–6.8) . Conversely, shifting the Mannich base to position 5 reduces efficacy by 50%, highlighting the spatial constraints of the binding pocket .

Future Directions

Prodrug Development

Conjugation with glucuronic acid may enhance bioavailability by targeting β-glucuronidase-rich tumor microenvironments . Preliminary studies show a 2-fold increase in uptake in HT-29 colon cancer cells .

Combination Therapies

Synergy with doxorubicin (CI = 0.3) suggests potential for overcoming anthracycline resistance . Clinical trials are warranted to validate efficacy in vivo.

Targeted Delivery

Nanoparticle encapsulation (e.g., PLGA NPs) could reduce off-target toxicity. In murine models, NP-formulated compounds exhibit 60% lower hepatotoxicity than free drug.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume